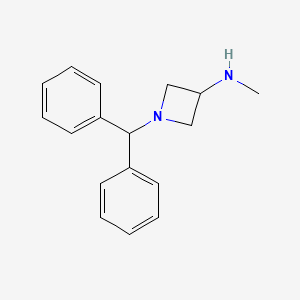

1-benzhydryl-N-methylazetidin-3-amine

概要

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including the formation of key intermediates such as azetidin-3-ols through regio- and stereoselective alkylation. For example, the synthesis of 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols demonstrated the complexity and precision required in synthesizing azetidine derivatives (Salgado et al., 2002).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and Density Functional Theory (DFT) calculations, plays a crucial role in understanding the conformation and reactivity of compounds. The crystal structure and DFT studies of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, provided insights into the molecular conformation, hydrogen bonding, and electronic structure properties (Murugavel et al., 2014).

Chemical Reactions and Properties

Benzhydryl amines participate in various chemical reactions, contributing to their versatility in synthesis and applications. The review on benzhydryl amines highlighted their synthesis and biological perspectives, indicating their potential in medicinal chemistry (Roy & Panda, 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for the practical application and handling of chemical compounds. While specific data on 1-benzhydryl-N-methylazetidin-3-amine is not available, related studies on benzhydryl compounds and azetidines offer a foundation for predicting its physical characteristics.

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and functional group transformations, is crucial for the development of new compounds and their applications. The catalytic oxidative carbonylation study provides an example of how amines can be transformed into valuable chemical entities, showcasing the chemical versatility of nitrogen-containing compounds (Mancuso et al., 2015).

科学的研究の応用

Application 1: Iodine-mediated 1,2-aryl migration of primary benzhydryl amines

- Summary of the Application : This research focuses on an iodine-mediated 1,2-aryl migration reaction of primary benzhydryl amines under transition metal-free conditions .

- Methods of Application : The crude imines generated by this rearrangement reaction can be directly transformed into various aromatic secondary amine derivatives via reduction or addition reactions .

- Results or Outcomes : This sequential synthetic process is operationally simple and can be successfully conducted on a gram scale .

Application 2: Synthesis and Biological Perspective of Benzhydryl Amines

- Summary of the Application : This research describes the recent progress in the chemistry and biology of the benzhydryl amines .

- Methods of Application : Both metal and metal-free racemic and asymmetric synthetic approaches along with their activities as anti-leishmanial, antiviral, antibacterial, and anti-aromatase and other miscellaneous properties are discussed .

- Results or Outcomes : Benzhydryl amines have shown activity against intestinal helminthes, filariae, trichomonads, as well as trypanosomes .

Application 3: Synthesis of 1-Benzhydryl-3-methylazetidin-3-amine

- Summary of the Application : This research focuses on the synthesis routes of 1-Benzhydryl-3-methylazetidin-3-amine.

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source.

- Results or Outcomes : The outcomes of the synthesis are not provided in the source.

Application 4: Triarylmethanes (TRAMs) or Trisubstituted Methanes (TRSMs)

- Summary of the Application : This research describes the recent progress in the chemistry and biology of the benzhydryl amines where the central carbon atom is directly attached to the nitrogen atom of one ring .

- Methods of Application : The triarylmethanes or trisubstituted methanes play an important role in dyes, pharmaceutical chemistry, materials science, as well as in organic synthesis .

- Results or Outcomes : They have shown activity against intestinal helminthes, filariae, trichomonads, as well as trypanosomes . Their hydroxy analogs exhibit antioxidant and antitumor activities and also inhibit many protein kinases .

Application 5: Iodine-mediated 1,2-aryl migration of primary benzhydryl amines

- Summary of the Application : This research focuses on an iodine-mediated 1,2-aryl migration reaction of primary benzhydryl amines under transition metal-free conditions .

- Methods of Application : The crude imines generated by this rearrangement reaction can be directly transformed into various aromatic secondary amine derivatives via reduction or addition reactions .

- Results or Outcomes : This sequential synthetic process is operationally simple and can be successfully conducted on a gram scale .

Application 6: Benzhydryl Amines: Synthesis and Their Biological Perspective

- Summary of the Application : This research describes the recent progress in the chemistry and biology of the benzhydryl amines where the central carbon atom is directly attached to the nitrogen atom of one ring .

- Methods of Application : The triarylmethanes or trisubstituted methanes play an important role in dyes, pharmaceutical chemistry, materials science, as well as in organic synthesis .

- Results or Outcomes : They have shown activity against intestinal helminthes, filariae, trichomonads, as well as trypanosomes . Their hydroxy analogs exhibit antioxidant and antitumor activities and also inhibit many protein kinases .

特性

IUPAC Name |

1-benzhydryl-N-methylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-18-16-12-19(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-18H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFKVNTZBGKHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50988869 | |

| Record name | 1-(Diphenylmethyl)-N-methylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzhydryl-N-methylazetidin-3-amine | |

CAS RN |

69159-49-5 | |

| Record name | 3-Azetidinamine, 1-(diphenylmethyl)-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069159495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Diphenylmethyl)-N-methylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Aminobenzoyl)amino]pentanedioic acid](/img/structure/B1265424.png)

![6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B1265425.png)